N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide
Description
N’-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide is a synthetic organic compound characterized by its complex molecular structure
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-bromo-4-chlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3O3/c15-11-6-10(16)3-4-12(11)21-8-13(20)22-19-14(17)9-2-1-5-18-7-9/h1-7H,8H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQDSKJFZNTFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Cl)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)Cl)Br)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide typically involves multiple steps. One common route includes the following steps:
Bromination and Chlorination: The starting material, phenoxyacetic acid, undergoes bromination and chlorination to introduce the bromo and chloro substituents.
Acetylation: The brominated and chlorinated phenoxyacetic acid is then acetylated to form the acetyl derivative.
Coupling with Pyridine-3-carboximidamide: The acetyl derivative is coupled with pyridine-3-carboximidamide under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to different derivatives with potentially varied properties.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic solutions, typically hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo or chloro substituents.
Scientific Research Applications
N’-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or reactivity.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N’-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide involves its interaction with specific molecular targets. The bromo and chloro substituents, along with the acetyl and pyridine groups, contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, depending on its interaction with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
- 1,3-Dioxolane derivatives
Uniqueness
N’-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
